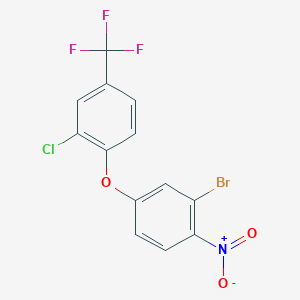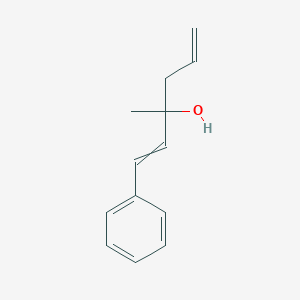
3-Methyl-1-phenylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a hexa-1,5-dien-3-ol backbone, with a methyl group at the third carbon position. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the palladium-mediated hydrostannylation/Stille cross-coupling reaction. This method utilizes a palladium catalyst to facilitate the coupling of a stannane with an alkyne, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the compound may involve techniques such as distillation and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Methyl-1-phenylhexa-1,5-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular enzymes and receptors, leading to specific physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-hexyn-3-ol: Similar in structure but with different functional groups and reactivity.
1-Phenyl-1,5-hexadien-3-ol: Shares the phenyl and hexa-1,5-dien-3-ol backbone but lacks the methyl group at the third carbon position.
Uniqueness
3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100840-12-8 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3 |
InChI Key |
BXMXCBXRCIPSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


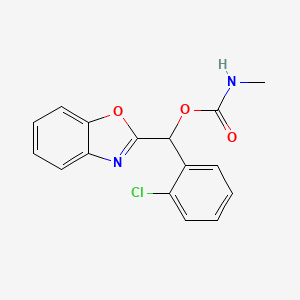
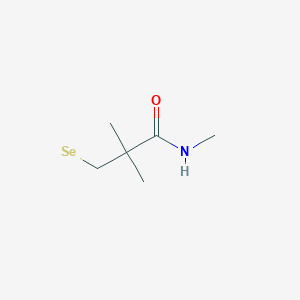



![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

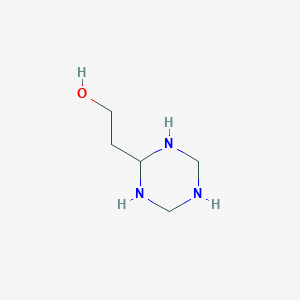
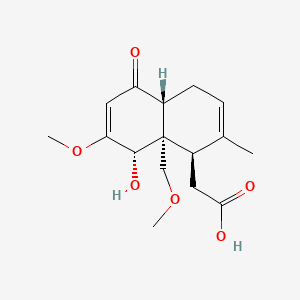

![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
